

Application Notes and Protocols: 5-Isopropyl-1H-indene Derivatives in Agrochemicals

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Compound of Interest

Compound Name: 5-Isopropyl-1H-indene

Cat. No.: B069427

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Introduction

Substituted indene and indane skeletons are pivotal structural motifs in the development of modern agrochemicals. While **5-isopropyl-1H-indene** serves as a conceptual starting point, the synthesis of highly active agrochemicals often involves the use of specifically substituted indane derivatives. A prominent example is the herbicide Indaziflam, a potent cellulose biosynthesis inhibitor. These application notes provide a comprehensive overview of the synthesis and application of Indaziflam, highlighting the importance of the indane core in its biological activity.

1. Agrochemical Profile: Indaziflam

Indaziflam is a pre-emergent herbicide developed by Bayer CropScience for broad-spectrum control of annual grasses and broadleaf weeds.^[1] It is characterized by its long-lasting residual activity at low application rates.^[2]

2. Mechanism of Action

Indaziflam belongs to the alkylazine chemical class and functions as a cellulose biosynthesis inhibitor (CBI).^{[1][3][4][5]} This mode of action is classified under Group 29 by the Herbicide Resistance Action Committee (HRAC).^[6] By inhibiting the formation of cellulose, a crucial component of the plant cell wall, Indaziflam disrupts cell division and elongation, primarily affecting germinating seeds and developing roots.^{[3][7]} This targeted action makes it an effective pre-emergent herbicide with minimal impact on established plants where cellulose

synthesis is less active.[3] Studies have shown that Indaziflam inhibits the production of cellulose in a dose-dependent manner within an hour of treatment.[4][8]

3. Synthesis of the Indane Core and Indaziflam

The synthesis of Indaziflam involves the preparation of a key intermediate, a stereospecific indanylamine, followed by its reaction to form the final triazine herbicide. While not starting directly from **5-isopropyl-1H-indene**, the synthesis illustrates the construction of a functionalized indane ring system.

Experimental Protocol: Synthesis of (1R,2S)-2,6-dimethyl-1-aminoindan (Key Intermediate)

This protocol is a generalized representation based on described synthetic routes.

Materials:

- 2,6-dimethyl-1-indanone
- Hydroxylamine hydrochloride
- Sodium acetate
- Methanol
- Palladium on carbon (Pd/C)
- Hydrogen gas
- R-mandelic acid
- Sodium hydroxide

Procedure:

- Oxime Formation:
 - Dissolve 2,6-dimethyl-1-indanone in methanol.
 - Add hydroxylamine hydrochloride and sodium acetate.

- Reflux the mixture for 2-4 hours.
- Cool the reaction and remove the solvent under reduced pressure.
- Extract the oxime intermediate with a suitable organic solvent and purify.
- Reductive Amination:
 - Dissolve the purified oxime in methanol.
 - Add Pd/C catalyst.
 - Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature overnight.
 - Filter the reaction mixture to remove the catalyst.
 - Concentrate the filtrate to obtain the racemic 2,6-dimethyl-1-aminoindan.
- Chiral Resolution:
 - Dissolve the racemic amine in an alcoholic solvent.
 - Add a solution of R-mandelic acid in the same solvent to form diastereomeric salts.
 - Allow the mixture to crystallize. The salt of the desired (1R,2S)-enantiomer will preferentially crystallize.
 - Isolate the crystals by filtration.
 - Treat the isolated salt with a base (e.g., aqueous sodium hydroxide) to liberate the free (1R,2S)-2,6-dimethyl-1-aminoindan.
 - Extract the free amine with an organic solvent, dry, and concentrate.[9]

Experimental Protocol: Synthesis of Indaziflam

Materials:

- (1R,2S)-2,6-dimethyl-1-aminoindan
- Cyanoguanidine
- Aluminum alkoxide (e.g., aluminum isopropoxide)
- (2R)-2-fluoropropionic acid ester
- Inert solvent (e.g., toluene)

Procedure:

- Biguanidine Formation:
 - React (1R,2S)-2,6-dimethyl-1-aminoindan with cyanoguanidine in the presence of an aluminum alkoxide catalyst. This method allows for lower reaction temperatures and improved purity compared to uncatalyzed reactions.[\[5\]](#)
 - The aluminum alkoxide facilitates the reaction to form a stable biguanidine-aluminum chelate intermediate.
- Triazine Ring Closure:
 - React the biguanidine intermediate with a (2R)-2-fluoropropionic acid ester.
 - This step proceeds via ring closure, releasing the aluminum and forming the triazine ring of Indaziflam with high yield and purity.[\[5\]](#)

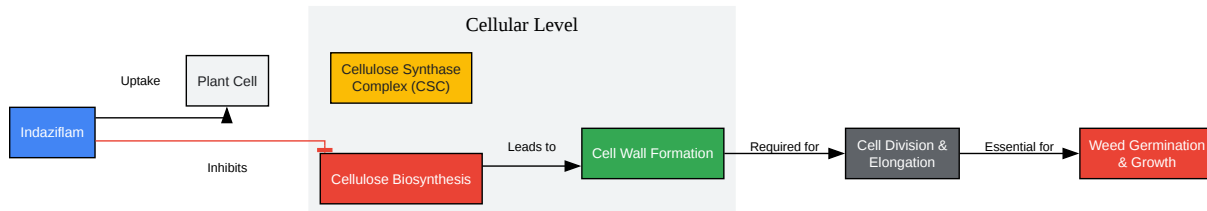
4. Efficacy and Application

Indaziflam provides effective pre-emergent control of a wide range of grass and broadleaf weeds in various settings, including turf, citrus groves, and stone and pome fruit orchards.[\[3\]](#)[\[7\]](#)

Weed Type	Controlled Species (Examples)	Application Rate (g a.i./ha)	Efficacy (%)
Grasses	Digitaria spp. (Crabgrass), Eleusine indica (Goosegrass), Poa annua (Annual bluegrass)	50	>90
Broadleaf Weeds	Ipomoea hederifolia	50-75	up to 95

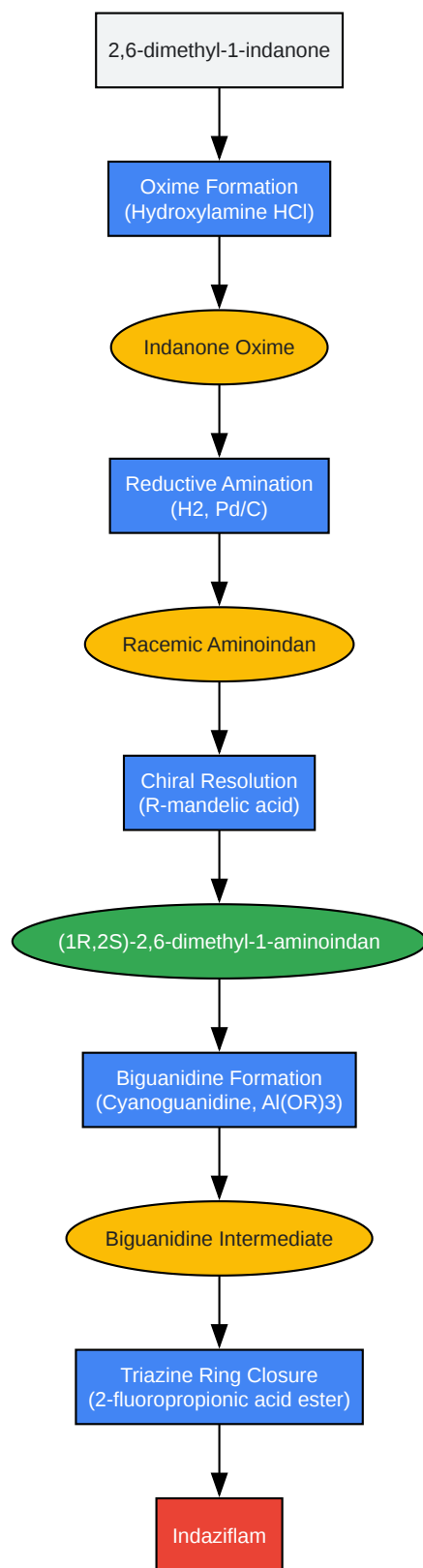
Note: Efficacy can vary based on soil type, environmental conditions, and weed pressure. Data synthesized from multiple sources for illustrative purposes.[6][7][8]

5. Signaling Pathways & Workflows



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Figure 1. Simplified mode of action of Indaziflam.



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Figure 2. Key steps in the synthesis of Indaziflam.

Conclusion

The indane structural motif, as exemplified by the potent herbicide Indaziflam, is of significant interest in the design of modern agrochemicals. The synthesis of such compounds, while complex and often requiring stereospecific steps, leads to highly active molecules with novel modes of action. The development of Indaziflam underscores the importance of continued research into innovative chemical scaffolds for effective and sustainable weed management.

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